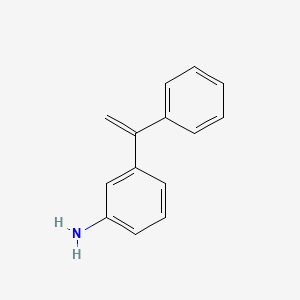

3-(1-Phenylethenyl)aniline

Vue d'ensemble

Description

3-(1-Phenylethenyl)aniline is an organic compound with the molecular formula C14H13N It is characterized by the presence of an aniline group attached to a phenylethenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(1-Phenylethenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aniline nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives .

Applications De Recherche Scientifique

Organic Synthesis

Regioselective Electrophilic Alkenylation

One of the primary applications of 3-(1-phenylethenyl)aniline is in the regioselective electrophilic alkenylation of anilines. Research has demonstrated that using nanosized zeolite beta as a catalyst allows for high yields (up to 90%) in the ortho-alkenylation of anilines with phenylacetylene. This process is notable for its efficiency and selectivity, making it a valuable method for synthesizing various substituted anilines .

Table 1: Catalyst Performance in Ortho-Alkenylation

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Nanosized Zeolite Beta | 96 | 97 | 90 |

| Hβ Zeolite | 65 | 98 | 61 |

| H-Mordenite | 23 | 98 | 22 |

| HZSM-5 | 17 | 93 | 15 |

Material Science

High-Temperature Polyimides

this compound has been utilized in the synthesis of high-temperature polyimides, which are known for their thermal stability and mechanical properties. These materials are crucial in aerospace and electronics applications where high-performance polymers are required. The incorporation of this compound enhances the curing temperature range (380 - 420°C), thus broadening the processing window for polyimide films .

Table 2: Properties of Polyimides Derived from this compound

| Property | Value |

|---|---|

| Curing Temperature | 380 - 420 °C |

| Glass Transition Temp | >250 °C |

| Mechanical Strength | High |

Case Study 1: Synthesis Techniques

A study published in RSC Advances explored the synthesis of ortho-alkenylated anilines using different catalysts. The findings highlighted the importance of catalyst choice on yield and selectivity, emphasizing the role of nanosized zeolite beta as a superior option for achieving high yields .

Case Study 2: Material Characterization

In research focusing on high-temperature polyimides, scientists characterized the thermal properties and mechanical performance of films derived from this compound. The results indicated that these materials maintained structural integrity at elevated temperatures, making them suitable for demanding applications .

Mécanisme D'action

The mechanism of action of 3-(1-Phenylethenyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparaison Avec Des Composés Similaires

Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen.

Phenylethylamine: Contains a phenylethyl group attached to the nitrogen, lacking the additional phenyl group present in 3-(1-Phenylethenyl)aniline.

Styrene: An unsaturated hydrocarbon with a phenylethenyl group but without the aniline moiety.

Uniqueness: this compound is unique due to the combination of an aniline group with a phenylethenyl moiety, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions and applications that are not possible with simpler analogs .

Activité Biologique

3-(1-Phenylethenyl)aniline, also known as 2-(1-phenylethenyl)aniline, is an organic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This compound is characterized by a phenyl group attached to an ethenyl group, which is further connected to an aniline moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C15H15N

- Molecular Weight : 225.29 g/mol

- CAS Number : 1610377-16-6

Synthesis

The synthesis of this compound typically involves the ortho-alkenylation of anilines using phenylacetylene as a starting material. Various catalytic systems have been explored to optimize the yield and selectivity of this reaction, with nanosized zeolite beta showing particularly promising results, achieving yields up to 90% under specific conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research findings suggest that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of the phenolic structure within the compound, which facilitates electron donation and radical stabilization .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways. This suggests potential applications in anti-inflammatory therapies .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using a standard broth dilution method. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Antioxidant Activity Assessment

A study assessing the antioxidant capacity of this compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration at concentrations ranging from 10 to 100 µM, with an IC50 value calculated at approximately 50 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Comparison with Related Compounds

To better understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | COX Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Aniline | Low | Moderate | No |

| Phenylacetylene | Low | Low | No |

Propriétés

IUPAC Name |

3-(1-phenylethenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCMCEBIIYNJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306204 | |

| Record name | 3-(1-Phenylethenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610377-16-6 | |

| Record name | 3-(1-Phenylethenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Phenylethenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.